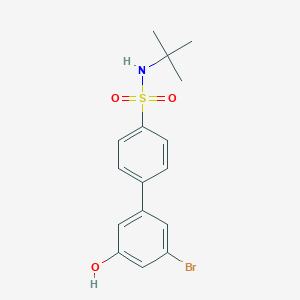![molecular formula C18H18BrNO2 B6383714 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261958-31-9](/img/structure/B6383714.png)
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (3-B5PPC95) is an organic compound belonging to the class of piperidine-based phenols. It has a wide range of applications in scientific research, including synthesis, drug development, and biochemistry. This compound has also been used in laboratory experiments to study the mechanism of action of various drugs and biochemical and physiological effects.
Scientific Research Applications
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents. It is also used in the study of biochemical and physiological effects of drugs. In addition, 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is used in the synthesis of other organic compounds, such as amines, amides, and esters.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers certain biochemical and physiological effects. It is also believed that the compound has the ability to activate certain enzymes, which can lead to the production of certain hormones or neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% are not yet fully understood. However, studies have shown that the compound has the ability to modulate the activity of certain enzymes, which can lead to the production of certain hormones or neurotransmitters. In addition, 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. In addition, the compound is stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for the use of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further research into the synthesis of other compounds related to 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% may lead to the development of new drugs with improved efficacy and safety profiles. Finally, further research into the use of 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% in laboratory experiments may lead to the development of new methods for the study of biochemical and physiological effects of drugs.
Synthesis Methods
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized through a simple two-step reaction. The first step involves the reaction of 4-bromophenol with piperidine-1-carbonyl chloride in the presence of an anhydrous solvent such as dichloromethane. This reaction yields the desired product, 3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%, in 95% yield. The second step involves the purification of the product by recrystallization from methanol.
properties
IUPAC Name |
[4-(3-bromo-5-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-10-15(11-17(21)12-16)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOOBCHUANYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686486 |
Source


|
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261958-31-9 |
Source


|
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
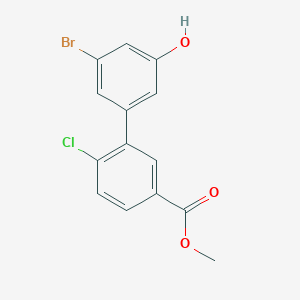
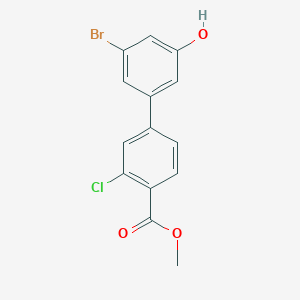

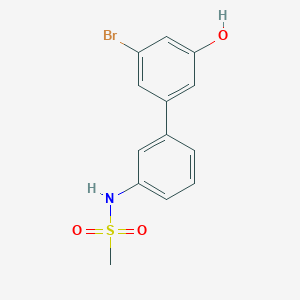
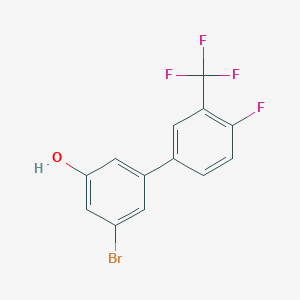
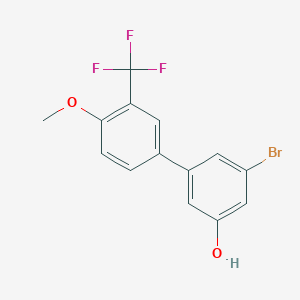


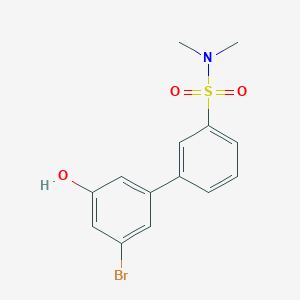

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)

